
N-(3-Amino-4-chlorophenyl)-4-butoxybenzamide
Descripción general
Descripción
Synthesis Analysis
A related compound, N-(3-amino-4-chlorophenyl) acylamides, can be prepared by reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor .Molecular Structure Analysis
The molecular structure of a similar compound, N-(3-Amino-4-chlorophenyl)-4-methylbenzamide, has a molecular formula of C14H13ClN2O . Another related compound, N-(3-Amino-4-chlorophenyl)-3-phenylpropanamide, has a molecular formula of C15H15ClN2O .Chemical Reactions Analysis
The synthesis of N-(3-amino-4-chlorophenyl) acylamides involves a reaction between 1-chloro-2,4-diaminobenzene and an acyl chloride . The specifics of this reaction and the conditions under which it occurs could provide insight into the chemical reactions of N-(3-Amino-4-chlorophenyl)-4-butoxybenzamide.Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, N-(3-Amino-4-chlorophenyl)propanamide, include a density of 1.3±0.1 g/cm3, a boiling point of 397.3±32.0 °C at 760 mmHg, and a molecular weight of 198.649 .Aplicaciones Científicas De Investigación
Structure-Affinity Relationship Studies
- N-(3-Amino-4-chlorophenyl)-4-butoxybenzamide has been used as a lead compound in studies exploring structure-affinity relationships. For instance, modifications to its structure were analyzed to determine their impact on binding profiles at dopamine D(4) and D(2) receptors, as well as serotonin 5-HT(1A) and adrenergic alpha(1) receptors. These studies contribute to our understanding of receptor-ligand interactions and can guide the development of targeted therapies (Perrone et al., 2000).
Reductive Chemistry and Cytotoxicity
- Research into the reductive chemistry of related compounds, such as 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, sheds light on the chemical properties and potential applications of N-(3-Amino-4-chlorophenyl)-4-butoxybenzamide. These studies are significant for understanding the bioreductive properties and cytotoxic effects of these compounds, which can be crucial in cancer treatment (Palmer et al., 1995).
Characterization of Tritium Labeled Compounds
- The compound has been used to study the tritium labeling of benzamide functionality. These studies are essential for pharmaceutical research, as tritium labeling helps in tracking the distribution and metabolism of drugs within biological systems (Hong et al., 2015).
Antiviral Research
- Novel derivatives of N-(3-Amino-4-chlorophenyl)-4-butoxybenzamide have been explored as potent inhibitors of human adenovirus (HAdV), highlighting their potential in antiviral therapy. Such research is crucial in developing effective treatments for viral infections (Xu et al., 2020).
Molecular Modeling and Intermolecular Interactions
- The compound has been used in molecular modeling studies to understand intermolecular interactions. These studies provide insights into the molecular structure, which is valuable for drug design and material science applications (Karabulut et al., 2014).
Antidiabetic Studies
- Derivatives of this compound have been synthesized and evaluated for their antidiabetic potential. Such research is important for developing new therapeutic agents for diabetes management (Thakral et al., 2020).
Propiedades
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4-butoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-2-3-10-22-14-7-4-12(5-8-14)17(21)20-13-6-9-15(18)16(19)11-13/h4-9,11H,2-3,10,19H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBGGGZYOLJADR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-4-butoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




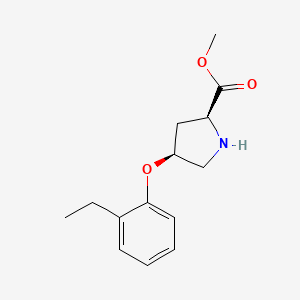
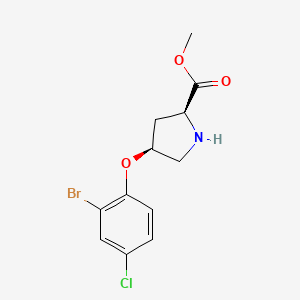
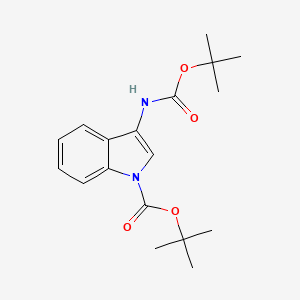

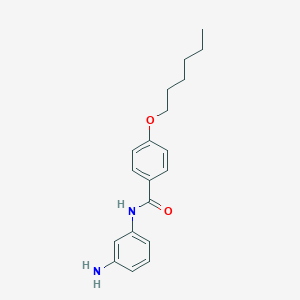
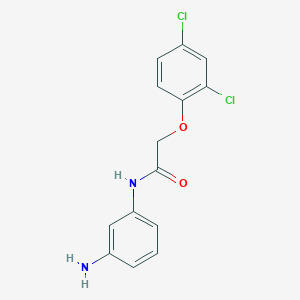






![N-(4-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1384949.png)